molecular formula C13H10N4O9S2 B14158444 6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid CAS No. 735219-79-1

6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid

Cat. No.: B14158444
CAS No.: 735219-79-1
M. Wt: 430.4 g/mol
InChI Key: BWLXPDSCKRCNGX-UHFFFAOYSA-N
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Description

6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure comprises an isoquinoline core with amino, carbazoyl, diketo, and sulfonic acid groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of a precursor compound using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the corresponding indole intermediate, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the diketo groups to hydroxyl groups, resulting in dihydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a fluorescent probe, the compound can bind to specific biomolecules, leading to changes in its fluorescence properties. This interaction allows researchers to monitor biological processes in real-time. Additionally, its potential therapeutic effects may involve the inhibition of key enzymes or the disruption of cellular pathways essential for the survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, share some structural similarities with 6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid.

    Isoquinoline Derivatives: Other isoquinoline-based compounds, like berberine and papaverine, also exhibit similar structural features.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and sulfonic acid groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

735219-79-1

Molecular Formula

C13H10N4O9S2

Molecular Weight

430.4 g/mol

IUPAC Name

6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid

InChI

InChI=1S/C13H10N4O9S2/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26)

InChI Key

BWLXPDSCKRCNGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O

Origin of Product

United States

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